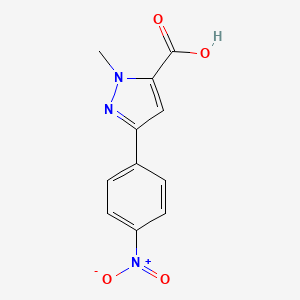

2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid

描述

属性

IUPAC Name |

2-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-13-10(11(15)16)6-9(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXLBFZRGWRWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative A | 61 | 76 | 10 |

| Pyrazole Derivative B | 85 | 93 | 10 |

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound were tested against various bacterial strains, showing promising results. For example, certain derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Pyrazole Derivative C | E. coli | 20 | 40 |

| Pyrazole Derivative D | Staphylococcus aureus | 18 | 40 |

3. Anticancer Activity

The anticancer properties of pyrazoles are well-documented, with several studies indicating their efficacy against various cancer cell lines. For instance, compounds containing the pyrazole scaffold have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative E | MDA-MB-231 (Breast) | 15 |

| Pyrazole Derivative F | HepG2 (Liver) | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazoles:

- Study on Anti-inflammatory Effects : A study involving a series of pyrazole derivatives demonstrated that specific modifications in the structure led to enhanced anti-inflammatory activity. The derivatives were tested in vivo using a carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to controls .

- Anticancer Research : Another case study focused on the synthesis and evaluation of new pyrazole derivatives against various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspases .

科学研究应用

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 2-Methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid, as inhibitors of the Bcl-2 family proteins, which are crucial in cancer cell survival. Compounds with similar structures have been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications of pyrazole derivatives have led to the discovery of potent Bcl-2/Bcl-xL inhibitors that demonstrate significant cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The antibacterial activity of pyrazole derivatives has been documented extensively. Studies suggest that compounds like this compound exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure has been correlated with enhanced antibacterial activity, making this compound a candidate for further investigation as a potential antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Carboxylation : The introduction of the carboxylic acid group can be accomplished via various methods, including the use of carboxylic acid chlorides or direct carboxylation techniques .

Case Studies on Synthesis

A notable study explored the synthesis of pyrazole derivatives utilizing ultrasound irradiation to enhance yields and selectivity. This method demonstrated significant advantages over traditional heating methods, providing a more efficient synthetic pathway for compounds like this compound .

Pesticidal Activity

Pyrazole derivatives are also investigated for their pesticidal properties. Research indicates that certain pyrazoles exhibit herbicidal and insecticidal activities, making them valuable in agricultural applications. The structural features of these compounds, such as the presence of nitro groups, play a critical role in their biological efficacy .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following comparison highlights key structural analogs, focusing on substituent effects, synthesis strategies, and biological activities.

Structural Analogs and Substituent Effects

准备方法

Pyrazole Core Construction via Hydrazine Condensation with Carbonyl Precursors

A common and effective approach to synthesize substituted pyrazoles, including derivatives like 2-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid, involves condensation reactions between hydrazines and β-dicarbonyl or α,β-unsaturated carbonyl compounds.

General Strategy:

Phenylhydrazines or substituted phenylhydrazines (such as 4-nitrophenylhydrazine) react with carboxyl-containing enones or diketones to form pyrazole rings regioselectively. The 3-carboxylic acid group is introduced either directly from the starting β-ketoester or via subsequent oxidation steps.Solvent and Conditions:

Methanol is frequently used as a solvent due to its ability to dissolve hydrazines well and facilitate the ring closure. Heating under reflux for extended periods (e.g., 16 hours) is typical to ensure complete reaction. Other solvents like acetonitrile, DMF, DMSO, or chloroform have been tested but often result in no reaction or recovery of starting materials.Reaction Mechanism Highlights:

The hydrazine attacks the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. In some cases, the presence of trichloromethyl groups in the starting enones leads to intermediate trichloromethyl pyrazoles, which undergo methanolysis to yield carboxylated pyrazoles.

Specific Preparation of this compound

While direct literature on this exact compound is limited, analogous procedures for 5-phenyl and 5-(4-nitrophenyl) substituted pyrazole-3-carboxylic acids have been reported:

Starting Materials:

4-nitrophenylhydrazine is reacted with suitably substituted diketones or β-ketoesters bearing a methyl group at the 2-position and carboxyl functionality at the 3-position.Acidic or Catalytic Conditions:

Acidic catalysts such as sulfuric acid in methanol or ethanol facilitate the formation of pyrazole carboxylic acids. For example, 4-benzoyl-1-(substituted phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acids have been prepared by reacting hydrazones with methanol/sulfuric acid mixtures, followed by purification.Functional Group Transformations:

Post-pyrazole formation, oxidation or chlorination steps can modify substituents (e.g., conversion of methyl esters to carboxylic acids or chlorination at the 4-position). Hydrolysis of esters to acids is typically achieved under acidic or basic conditions.

Methylation and Esterification Steps in Pyrazole Carboxylic Acid Synthesis

In some patented methods for related pyrazole carboxylic acid esters:

Methylation Using Dimethyl Carbonate:

The esterification of pyrazole carboxylic acids can be performed using dimethyl carbonate in the presence of potassium carbonate as a base, often under nitrogen atmosphere and elevated temperatures (100–150 °C). This method yields methyl esters of pyrazole carboxylic acids efficiently.Reaction Parameters:

Typical molar ratios used are 1:5–7:1–1.5 for pyrazole ester, potassium carbonate, and dimethyl carbonate, respectively. Reaction times range from 8 to 12 hours, with pressures from atmospheric to 0.93 MPa depending on solvent and temperature.Purification:

After reaction completion, the mixture is cooled, salts filtered out, and solvents removed under reduced pressure to isolate the ester product. Subsequent hydrolysis can yield the free carboxylic acid.

Oxidative and Chlorination Modifications

Chlorination at the 4-Position:

For related pyrazole derivatives, selective chlorination at the 4-position has been achieved by treating the pyrazole ester with hydrogen peroxide and hydrochloric acid in dichloroethane at controlled temperatures (25–60 °C) over several hours. This step is crucial when preparing chlorinated pyrazole derivatives.Oxidative Conditions:

The use of hydrogen peroxide under acidic conditions facilitates selective oxidative transformations without degrading the pyrazole ring.

Summary Table of Key Preparation Parameters

常见问题

Q. What are the common synthetic routes for 2-methyl-5-(4-nitrophenyl)pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with aminopyrazoles, followed by cyclization and functionalization. For example, a Pd-catalyzed coupling or acid-catalyzed cyclization may be employed. Key optimization parameters include:

- Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency .

- Solvent systems : Polar aprotic solvents like DMF improve reaction homogeneity .

- Temperature control : Cyclization steps often require reflux conditions (~120°C) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Structural elucidation relies on:

- X-ray diffraction (XRD) : Determines crystal packing and bond angles (e.g., monoclinic P2/c space group with β = 102.42°) .

- NMR spectroscopy : H NMR peaks at δ 2.35 (methyl group) and δ 8.20–8.40 (aromatic protons) confirm substitution patterns .

- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm .

Q. How should researchers handle stability and reactivity challenges during storage?

- Storage conditions : Store at –20°C in airtight containers to prevent hydrolysis of the nitro group .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO), which may degrade the pyrazole ring .

- Decomposition products : Thermal gravimetric analysis (TGA) shows release of CO and NO above 250°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Substituent variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups to assess antimicrobial potency .

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) protocols .

- Computational modeling : Docking studies with bacterial enoyl-ACP reductase reveal binding affinity trends .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>99%) and elemental analysis .

- Assay conditions : Standardize broth microdilution methods (e.g., CLSI guidelines) to ensure reproducibility .

- Strain specificity : Compare activity across multiple microbial strains to identify selectivity .

Q. How can reaction mechanisms for pyrazole functionalization be investigated?

- Kinetic studies : Monitor reaction progress using in situ FTIR to identify rate-determining steps (e.g., nitro group reduction) .

- Isotopic labeling : N-labeled intermediates trace nitrogen migration during cyclization .

- DFT calculations : Simulate transition states to explain regioselectivity in electrophilic substitution .

Q. What methodologies are recommended for evaluating in vitro toxicity profiles?

- Cell viability assays : Use MTT tests on mammalian cell lines (e.g., HEK293) to determine IC values .

- Apoptosis markers : Flow cytometry detects caspase-3 activation in treated cells .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Pd-catalyzed coupling | 78 | 98 | DMF, 100°C, 12 h | |

| Acid-catalyzed cyclization | 65 | 95 | HSO, reflux, 8 h |

Q. Table 2. Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | Monoclinic (P2/c) | |

| Unit cell dimensions | a = 13.192 Å, b = 8.817 Å, c = 30.012 Å | |

| β angle | 102.42° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。